(2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Cytotoxicity MDA-MB-231 Chalcone

(2E)-1-(4-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a heterocyclic chalcone synthesized via Claisen-Schmidt condensation. It bears a conjugated enone bridge between a 4-bromophenyl donor and a 5-methylfuran acceptor.

Molecular Formula C14H11BrO2
Molecular Weight 291.144
CAS No. 119650-59-8
Cat. No. B2460952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
CAS119650-59-8
Molecular FormulaC14H11BrO2
Molecular Weight291.144
Structural Identifiers
SMILESCC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H11BrO2/c1-10-2-7-13(17-10)8-9-14(16)11-3-5-12(15)6-4-11/h2-9H,1H3/b9-8+
InChIKeyFIPMWEVULNJUIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (2E)-1-(4-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 119650-59-8) for Cytotoxicity Research


(2E)-1-(4-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a heterocyclic chalcone synthesized via Claisen-Schmidt condensation. It bears a conjugated enone bridge between a 4-bromophenyl donor and a 5-methylfuran acceptor [1]. In MTT assays, the compound inhibits MDA-MB-231 breast cancer cells with an IC50 of 16.2 µg/mL and CHO cells with 13.5 µg/mL, placing it within a series of halogenated analogs where the bromine substituent confers distinct potency relative to chloro (IC50 9.8 µg/mL) and iodo (20.0 µg/mL) counterparts [1]. Its molecular formula is C14H11BrO2 (MW 291.14 g/mol) and commercial suppliers offer purities up to 98% .

Why Substitution of (2E)-1-(4-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one Fails: Halogen-Dependent Cytotoxicity


Generic chalcone analogs cannot replace (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one because the para-bromo substituent on the phenyl ring and the 5-methylfuran moiety produce a unique cytotoxicity profile. In the same MTT assay, the bromo derivative (3d) shows an intermediate potency (IC50 16.2 µg/mL) on MDA-MB-231 cells, while the chloro analog (3c) is 1.65-fold more potent (9.8 µg/mL) and the iodo analog (3e) is 1.23-fold less potent (20.0 µg/mL) [1]. Moreover, the compound's selectivity index (CHO IC50/MDA-MB-231 IC50 = 0.833) indicates lower selectivity than 3c, making simple substitution with other homologs scientifically invalid for SAR or screening applications [1].

Quantitative Evidence Guide for (2E)-1-(4-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one


Head-to-Head Cytotoxicity on MDA-MB-231: Bromo vs. Chloro, Iodo, and Unsubstituted Analogs

In a direct comparative study by Mokhtar et al. (2016), the target compound (3d) was tested alongside six other heterocyclic chalcones for growth inhibition of MDA-MB-231 breast cancer cells via MTT assay. Compound 3d exhibited an IC50 of 16.2 µg/mL [1]. The chloro-substituted analog (3c) showed the highest potency at 9.8 µg/mL, while the iodo analog (3e) was least potent at 20.0 µg/mL. The unsubstituted phenyl analog (3a), pyrazine analog (5), and pyridine analog (7) all showed weak activity with IC50 >10 µg/mL [1].

Cytotoxicity MDA-MB-231 Chalcone

Toxicity on Non-Cancer CHO Cells: Selectivity Profile Compared to Iodo Analog

The same study evaluated cytotoxicity on non-cancer Chinese hamster ovary (CHO) cells. Compound 3d showed an IC50 of 13.5 µg/mL on CHO cells, which is lower than its IC50 on MDA-MB-231 (16.2 µg/mL), indicating a selectivity index of 0.833 [1]. The iodo analog 3e exhibited a CHO IC50 of 15.0 µg/mL, giving a selectivity index of 0.75. The chloro analog 3c, in contrast, was reported to be more selective for cancer cells, though exact CHO values were not quantified [1].

CHO cells Non-cancer toxicity Selectivity

Synthesis Yield and Purity Benchmark: 90% Yield and Higher Melting Point Over Unsubstituted Analog

The synthetic protocol yielded compound 3d as a yellow crystal with a 90% yield and a melting point of 109.6–111.9°C [1]. In comparison, the unsubstituted phenyl analog (3a) was obtained as a bright yellow powder with only 70.1% yield and a lower melting point of 64.1–66.0°C [1]. The higher yield and sharp melting point of 3d indicate superior synthetic reproducibility and crystallinity, which are critical for laboratory-scale synthesis and procurement consistency.

Synthesis yield Melting point Purity

Electronic Effect Profile: Bromine as a Modulator of Chalcone Cytotoxicity

The study's SAR discussion notes that electron-withdrawing halogens at the para position modulate cytotoxicity in the order –NO2 > –Br ≈ –Cl > –F [1]. The bromine atom endows compound 3d with an electron-withdrawing character similar to chlorine but with a larger steric bulk and polarizability, which may explain its intermediate potency relative to 3c (Cl) and 3e (I). This qualitative trend supports the quantitative IC50 differences observed.

Electron-withdrawing SAR Halogen

Top Application Scenarios for (2E)-1-(4-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one Based on Quantitative Evidence


Reference Compound for Halogen-Dependent Chalcone SAR Studies

Used as a benchmark compound in structure-activity relationship (SAR) studies of halogenated chalcones against breast cancer cell lines. Its well-characterized cytotoxicity profile on MDA-MB-231 (IC50 = 16.2 µg/mL) and CHO cells (13.5 µg/mL) provides a reproducible reference for comparing novel derivatives [1].

Control for Non-Selective Cytotoxicity in Anti-Cancer Drug Screening

Due to its moderate toxicity towards non-cancer CHO cells (selectivity index 0.833), this compound serves as a control in assays designed to distinguish between cancer-selective and broadly cytotoxic agents. Direct comparisons with analogs 3c and 3e allow determination of therapeutic windows [1].

Process Chemistry Benchmark for Chalcone Synthesis and Quality Control

With a reported 90% yield and a melting point of 109.6–111.9°C, this compound serves as a process chemistry benchmark for optimizing Claisen-Schmidt condensations of heterocyclic chalcones, ensuring high purity and reproducibility in industrial synthesis [1].

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